molecular formula C14H12N4O4 B5854207 N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5854207
M. Wt: 300.27 g/mol
InChI Key: FXYUFCNBXPWDEU-UHFFFAOYSA-N
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Description

N-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide, also known as NPAPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide involves the inhibition of enzymes and the modulation of protein-protein interactions. This compound is known to bind to the active site of enzymes, preventing them from carrying out their normal functions. Additionally, N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide can bind to specific regions of proteins, altering their conformation and affecting their interactions with other molecules.
Biochemical and Physiological Effects:
N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are important enzymes involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide has been shown to modulate the activity of other enzymes, including carbonic anhydrase and urease. This compound has also been shown to affect the activity of ion channels and receptors, including the NMDA receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and modulate protein-protein interactions. This allows researchers to study the effects of these processes on biological systems in a controlled manner. However, one limitation of using N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide is its potential toxicity and side effects, which must be carefully monitored in experimental settings.

Future Directions

There are several future directions for the study of N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide and its applications in scientific research. One potential area of research is the development of new drugs based on the structure of N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide, which could be used to treat a variety of diseases. Additionally, further studies on the biochemical and physiological effects of N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide could lead to a better understanding of the role of enzymes and protein-protein interactions in biological systems. Finally, the development of new synthesis methods for N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide and related compounds could lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboximidamide with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide.

Scientific Research Applications

N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein-protein interactions, and drug discovery. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease. Additionally, N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide has been used to study the interactions between proteins, including the binding of proteins to DNA and other molecules.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c15-14(11-6-3-4-8-16-11)17-22-13(19)9-10-5-1-2-7-12(10)18(20)21/h1-8H,9H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYUFCNBXPWDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)ON=C(C2=CC=CC=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)O/N=C(/C2=CC=CC=N2)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide

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